molecular formula C16H16N2O4S B13794080 N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide CAS No. 5411-79-0

N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide

Cat. No.: B13794080
CAS No.: 5411-79-0
M. Wt: 332.4 g/mol
InChI Key: VRMOCGBCEYQIKR-UHFFFAOYSA-N
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Description

N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide is an organic compound with the molecular formula C16H16N2O4S This compound is characterized by the presence of acetamido, hydroxy, and sulfanyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-acetamido-2-hydroxybenzenethiol and 3-hydroxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine.

    Reaction Steps: The 4-acetamido-2-hydroxybenzenethiol is reacted with 3-hydroxybenzoyl chloride in the presence of the catalyst to form the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The acetamido and hydroxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: In industrial applications, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s acetamido and hydroxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide
  • This compound
  • This compound

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

5411-79-0

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

N-[4-(4-acetamido-2-hydroxyphenyl)sulfanyl-3-hydroxyphenyl]acetamide

InChI

InChI=1S/C16H16N2O4S/c1-9(19)17-11-3-5-15(13(21)7-11)23-16-6-4-12(8-14(16)22)18-10(2)20/h3-8,21-22H,1-2H3,(H,17,19)(H,18,20)

InChI Key

VRMOCGBCEYQIKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C)O)O

Origin of Product

United States

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